(3Z)-2-(2,2-diphenylacetyl)-3-(propan-2-ylidenehydrazinylidene)inden-1-one
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Overview
Description
(3Z)-2-(2,2-diphenylacetyl)-3-(propan-2-ylidenehydrazinylidene)inden-1-one is a synthetic organic compound It features a complex structure with multiple functional groups, including an indene core, a hydrazone linkage, and a diphenylacetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-2-(2,2-diphenylacetyl)-3-(propan-2-ylidenehydrazinylidene)inden-1-one typically involves the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the indene derivative with a hydrazine compound under acidic or basic conditions.
Addition of the Diphenylacetyl Moiety: The final step involves the acylation of the hydrazone intermediate with diphenylacetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction of the compound can yield hydrazine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Oxidized derivatives of the hydrazone linkage.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: In the development of organic materials with specific electronic or optical properties.
Biological Studies: As a probe or reagent in biochemical assays and studies.
Mechanism of Action
The mechanism of action of (3Z)-2-(2,2-diphenylacetyl)-3-(propan-2-ylidenehydrazinylidene)inden-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone linkage could play a role in binding to specific sites, while the diphenylacetyl moiety may enhance its interaction with hydrophobic regions.
Comparison with Similar Compounds
Similar Compounds
(3Z)-2-(2,2-diphenylacetyl)-3-(propan-2-ylidenehydrazinylidene)inden-1-one: can be compared with other hydrazone derivatives and indene-based compounds.
Hydrazone Derivatives: Compounds with similar hydrazone linkages but different substituents.
Indene-Based Compounds: Compounds with an indene core but different functional groups attached.
Uniqueness
- The combination of the indene core, hydrazone linkage, and diphenylacetyl moiety makes this compound unique, potentially offering distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
6287-79-2 |
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Molecular Formula |
C26H22N2O2 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(3E)-2-(2,2-diphenylacetyl)-3-(propan-2-ylidenehydrazinylidene)inden-1-one |
InChI |
InChI=1S/C26H22N2O2/c1-17(2)27-28-24-20-15-9-10-16-21(20)25(29)23(24)26(30)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-16,22-23H,1-2H3/b28-24- |
InChI Key |
AGSDZTBXEYDVJT-COOPMVRXSA-N |
SMILES |
CC(=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Isomeric SMILES |
CC(=N/N=C/1\C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Canonical SMILES |
CC(=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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